

# Technical Guide: 2-Hydroxyestradiol-13C6

## Certificate of Analysis and Purity Assessment

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### Compound of Interest

Compound Name: 2-Hydroxyestradiol-13C6

Cat. No.: B12427148

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of **2-Hydroxyestradiol-13C6**. This isotopically labeled internal standard is critical for accurate quantification of 2-hydroxyestradiol in various biological matrices using mass spectrometry-based methods. This document outlines the typical data presented in a CoA, details the experimental protocols for its verification, and illustrates its metabolic context.

## Certificate of Analysis Overview

A Certificate of Analysis for **2-Hydroxyestradiol-13C6** is a formal document that confirms the identity, purity, and quality of a specific batch of the compound. It is a critical component of quality assurance for researchers relying on this standard for accurate and reproducible results. The following tables summarize the key quantitative data typically found on a CoA.

Table 1: Identification and Chemical Properties

Parameter	Specification
Compound Name	2-Hydroxyestradiol-(13,14,15,16,17,18-13C6)
Molecular Formula	$^{13}\text{C}_6\text{C}_{12}\text{H}_{24}\text{O}_3$
Molecular Weight	294.4 g/mol (unlabeled: 288.4 g/mol )
CAS Number	362-05-0 (unlabeled)
Appearance	White to Off-White Solid
Solubility	Soluble in Methanol, Chloroform (Slightly)
Storage Conditions	-20°C, Protect from light

Table 2: Quality Control and Purity Specifications

Analytical Test	Specification	Typical Value
Chemical Purity (HPLC)	≥98%	99.6%
Identity ( $^1\text{H}$ -NMR)	Conforms to structure	Conforms
Identity (Mass Spectrometry)	Conforms to structure	Conforms
Isotopic Purity	≥99% $^{13}\text{C}$	≥99 atom % $^{13}\text{C}$
Isotopic Enrichment	Report Result	e.g., 99.5%

## Experimental Protocols

The quality and purity of **2-Hydroxyestradiol-13C6** are assessed using a combination of analytical techniques. The following are detailed methodologies for key experiments.

### High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to determine the chemical purity of the compound by separating it from any non-isotopically labeled impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water.
- Gradient Program:
  - 0-20 min: 40% to 100% Acetonitrile
  - 20-25 min: 100% Acetonitrile
  - 25-30 min: 100% to 40% Acetonitrile
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Procedure:
  - A standard solution of **2-Hydroxyestradiol-13C6** is prepared in methanol at a concentration of 1 mg/mL.
  - The HPLC system is equilibrated with the initial mobile phase conditions.
  - A 10  $\mu$ L aliquot of the sample solution is injected.
  - The chromatogram is recorded, and the peak area of **2-Hydroxyestradiol-13C6** is used to calculate the purity by comparing it to the total area of all observed peaks.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and the isotopic enrichment of the labeled compound.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: ESI positive or negative ion mode.

- Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.
- Procedure:
  - A dilute solution of the compound is prepared in the infusion solvent.
  - The solution is directly infused into the mass spectrometer.
  - The mass spectrum is acquired over a relevant m/z range.
  - The observed monoisotopic mass is compared to the theoretical mass of **2-Hydroxyestradiol-13C6** to confirm its identity.
  - The isotopic distribution is analyzed to determine the level of <sup>13</sup>C enrichment and the isotopic purity.

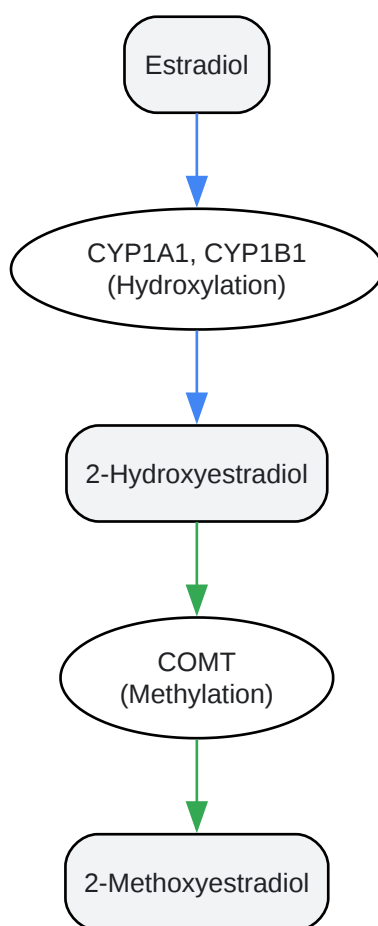
## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

<sup>1</sup>H-NMR spectroscopy is used to confirm the chemical structure of the compound.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or deuterated methanol (CD<sub>3</sub>OD).
- Procedure:
  - Approximately 5-10 mg of the sample is dissolved in the deuterated solvent.
  - The <sup>1</sup>H-NMR spectrum is acquired.
  - The chemical shifts, splitting patterns, and integration of the peaks are analyzed and compared to the expected spectrum for 2-hydroxyestradiol to confirm the structural integrity. The absence of significant impurity peaks further supports the purity assessment.

## Metabolic Pathway of 2-Hydroxyestradiol

2-Hydroxyestradiol is a major metabolite of estradiol. Understanding its metabolic pathway is crucial for researchers studying estrogen metabolism and its role in various physiological and pathological processes. The stable isotope-labeled **2-Hydroxyestradiol-13C6** serves as an ideal internal standard for quantifying the endogenously produced analyte in this pathway.

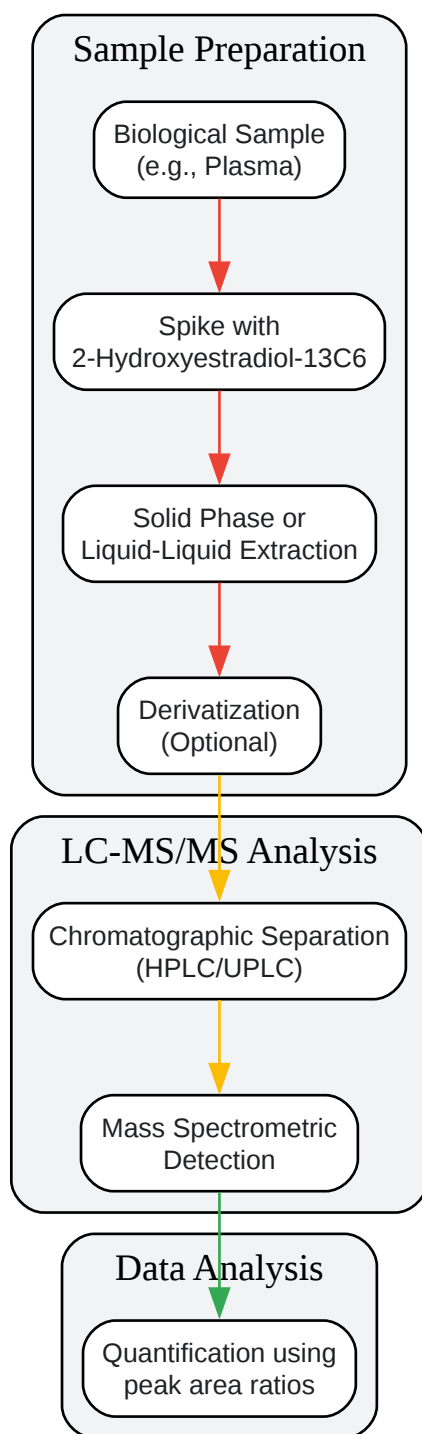


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Caption: Metabolic conversion of Estradiol to 2-Hydroxyestradiol and 2-Methoxyestradiol.

## Experimental Workflow for Quantification

The use of **2-Hydroxyestradiol-13C6** as an internal standard is a cornerstone of accurate quantification of endogenous 2-hydroxyestradiol in biological samples such as plasma or urine.



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Caption: Workflow for quantifying 2-hydroxyestradiol using a labeled internal standard.

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